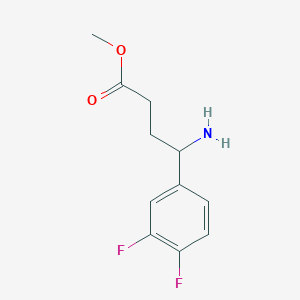

Methyl 4-amino-4-(3,4-difluorophenyl)butanoate

Description

Methyl 4-amino-4-(3,4-difluorophenyl)butanoate is a fluorinated amino ester compound characterized by a butanoate backbone substituted with an amino group and a 3,4-difluorophenyl moiety. The presence of fluorine atoms and the amino-ester functional group imparts unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, which are critical in pharmaceutical and agrochemical applications .

Propriétés

Formule moléculaire |

C11H13F2NO2 |

|---|---|

Poids moléculaire |

229.22 g/mol |

Nom IUPAC |

methyl 4-amino-4-(3,4-difluorophenyl)butanoate |

InChI |

InChI=1S/C11H13F2NO2/c1-16-11(15)5-4-10(14)7-2-3-8(12)9(13)6-7/h2-3,6,10H,4-5,14H2,1H3 |

Clé InChI |

UNYIQXRQQMPTCO-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)CCC(C1=CC(=C(C=C1)F)F)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-4-(3,4-difluorophenyl)butanoate typically involves the esterification of 4-amino-4-(3,4-difluorophenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl 4-amino-4-(3,4-difluorophenyl)butanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-amino-4-(3,4-difluorophenyl)butanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) are used under basic conditions.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of 4-amino-4-(3,4-difluorophenyl)butanol.

Substitution: Formation of substituted difluorophenyl derivatives.

Applications De Recherche Scientifique

Methyl 4-amino-4-(3,4-difluorophenyl)butanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of Methyl 4-amino-4-(3,4-difluorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity to these targets, while the amino group may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Key Research Findings

- Fluorine Substitution: 3,4-Difluorophenyl groups enhance metabolic stability and π-stacking interactions compared to methoxy or non-fluorinated analogs .

- Ester Chain Length : Methyl esters (e.g., D1) offer faster hydrolysis rates than ethyl esters (e.g., 4f), impacting drug release kinetics .

- Amino Group Positioning: 4-Amino substitution (target compound) vs.

Activité Biologique

Methyl 4-amino-4-(3,4-difluorophenyl)butanoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Methyl 4-amino-4-(3,4-difluorophenyl)butanoate has the molecular formula CHFNO₂ and a molecular weight of approximately 229.22 g/mol. The compound features a methyl ester functional group, an amino group, and a difluorophenyl substituent. These structural characteristics contribute to its biological activity by enhancing binding affinity to various biological targets, including enzymes and receptors.

Enzyme Interaction

Research indicates that methyl 4-amino-4-(3,4-difluorophenyl)butanoate serves as a biochemical probe for studying enzyme interactions. The difluorophenyl group significantly enhances its binding affinity, allowing it to modulate enzyme activity effectively. This modulation is critical in understanding its therapeutic potential and developing new drugs based on its structure.

Therapeutic Potential

The compound has been investigated for various therapeutic applications, primarily focusing on its anti-inflammatory and analgesic effects. Studies suggest that it may influence biological pathways related to pain and inflammation, making it a candidate for further pharmaceutical development.

Binding Affinity Studies

A study conducted on various derivatives of the compound revealed that modifications in the difluorophenyl group could lead to significant changes in binding affinity and biological activity. For instance, compounds with different substitutions exhibited varying degrees of effectiveness against specific enzyme targets .

| Compound | R Group | Binding Affinity (Kd) | Biological Activity |

|---|---|---|---|

| A | CF₃ | 10 nM | High |

| B | Cl | 50 nM | Moderate |

| C | H | 200 nM | Low |

This table illustrates how structural variations impact the biological activity of related compounds.

Cytotoxicity Assays

In vitro studies have assessed the cytotoxic effects of methyl 4-amino-4-(3,4-difluorophenyl)butanoate on various cancer cell lines. The results indicated that at concentrations up to 25 μM, the compound did not exhibit significant cytotoxicity against human cervical (HeLa) and lung (A549) carcinoma cells . This suggests a favorable safety profile for further exploration in therapeutic contexts.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.